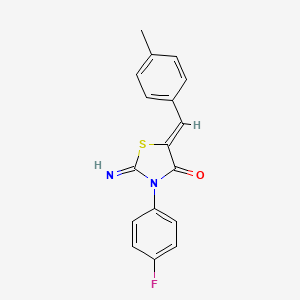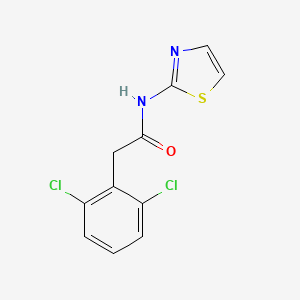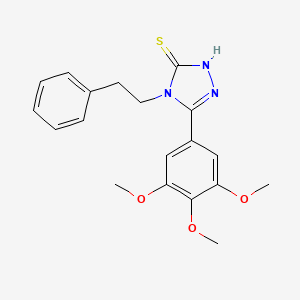![molecular formula C22H25ClN2O2 B6029437 3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6029437.png)
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for various purposes. CPP is a peptide carrier that has been shown to enhance the delivery of biologically active molecules across cell membranes.
科学研究应用
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide has been used as a peptide carrier to enhance the delivery of biologically active molecules across cell membranes. This compound conjugated with various molecules such as proteins, peptides, nucleic acids, and drugs has been shown to improve their cellular uptake and efficacy. This compound has been used in a variety of research fields, including drug delivery, gene therapy, and vaccine development.
作用机制
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide enhances the cellular uptake of biologically active molecules by facilitating their transport across cell membranes. This compound interacts with the cell membrane and forms a complex with the cargo molecule, which is then internalized by endocytosis or direct translocation. This compound has been shown to enter cells through various mechanisms, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and does not induce any significant cellular or physiological effects on its own. However, when conjugated with biologically active molecules, this compound can enhance their cellular uptake and efficacy. This compound has been shown to improve the delivery of a variety of molecules, including proteins, peptides, nucleic acids, and drugs, to different cell types.
实验室实验的优点和局限性
The use of 3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide as a peptide carrier has several advantages for lab experiments. This compound can improve the cellular uptake and efficacy of biologically active molecules, which can lead to more accurate and reliable results. This compound is also easy to synthesize and can be conjugated with a variety of molecules. However, the use of this compound has some limitations, such as the potential for nonspecific binding to cell membranes and the variability in cellular uptake among different cell types.
未来方向
For the use of 3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide include the development of novel this compound conjugates with improved cellular uptake and efficacy, the investigation of the mechanisms of this compound-mediated cellular uptake, and the exploration of the potential of this compound for therapeutic applications. Additionally, the use of this compound in combination with other delivery systems, such as nanoparticles, may further enhance the delivery of biologically active molecules to cells.
合成方法
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide is synthesized using a solid-phase peptide synthesis method. The synthesis involves coupling the protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
属性
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-20-11-5-4-10-18(20)19(17-8-2-1-3-9-17)16-21(26)24-13-15-25-14-7-6-12-22(25)27/h1-5,8-11,19H,6-7,12-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTCRYSTUVUGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6029355.png)
![N-(2-fluorophenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6029363.png)
![(1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6029364.png)

![2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6029379.png)
![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6029391.png)
![3-{[ethyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6029397.png)
![5-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6029400.png)

![ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6029409.png)

![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6029422.png)
![2-{[2-(4-morpholinyl)propyl]sulfonyl}-1,3-benzothiazole](/img/structure/B6029433.png)
